molecular formula C16H17N5O2S B7632014 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide

Cat. No. B7632014
M. Wt: 343.4 g/mol
InChI Key: RSYJFIFUGCSIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide, also known as PMSF, is a synthetic compound that belongs to the sulfonamide family. It is commonly used in scientific research as a protease inhibitor and has a wide range of applications in various fields.

Mechanism of Action

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide works by irreversibly inhibiting the active site of proteases. It binds to the active site of the protease and forms a covalent bond with the serine or cysteine residue, thereby blocking the protease activity.
Biochemical and physiological effects:
6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce the production of thromboxane A2. 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide has also been shown to inhibit the activity of phospholipase A2, which is involved in the production of prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is its ability to irreversibly inhibit proteases, making it a valuable tool in protein purification and enzyme assays. However, 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide has some limitations, including its potential toxicity and instability in aqueous solutions.

Future Directions

There are several future directions for research on 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide. One area of interest is the development of new protease inhibitors that are more stable and less toxic than 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide. Another area of interest is the investigation of the physiological effects of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide and its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide and its interactions with other proteins and enzymes.

Synthesis Methods

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is synthesized by reacting N-methylpyridine-3-sulfonamide with 2-imidazol-1-ylphenylmethylamine in the presence of a suitable solvent and a catalyst. The reaction yields 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide as a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide is also used to inhibit cysteine proteases such as papain and cathepsin B. It is often used in protein purification to prevent proteolysis during the purification process.

properties

IUPAC Name

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-17-24(22,23)14-6-7-16(20-11-14)19-10-13-4-2-3-5-15(13)21-9-8-18-12-21/h2-9,11-12,17H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYJFIFUGCSIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide

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